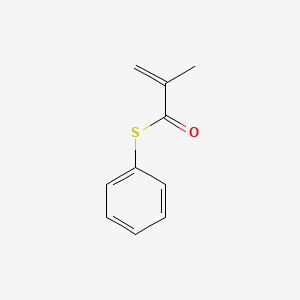
Methacryloylthiobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methacryloylthiobenzene is an organic compound that belongs to the class of methacrylates It is characterized by the presence of a methacryloyl group attached to a thiobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
Methacryloylthiobenzene can be synthesized through various methods. One common approach involves the reaction of methacrylic acid anhydride with thiobenzene in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like methyl t-butyl ether under controlled temperature conditions .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes. These processes allow for efficient and scalable synthesis of the compound. For example, methacryloyl chloride can be reacted with thiobenzene in the presence of a base like triethylamine in a tubular reactor. This method ensures high conversion rates and minimizes the formation of unwanted side products .
Chemical Reactions Analysis
Types of Reactions
Methacryloylthiobenzene undergoes various chemical reactions, including:
Oxidation: The thiobenzene moiety can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the methacryloyl group to a methacrylate ester.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thiobenzene moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or alcohols can be employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Methacrylate esters.
Substitution: Various substituted thiobenzene derivatives.
Scientific Research Applications
Properties
Molecular Formula |
C10H10OS |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
S-phenyl 2-methylprop-2-enethioate |
InChI |
InChI=1S/C10H10OS/c1-8(2)10(11)12-9-6-4-3-5-7-9/h3-7H,1H2,2H3 |
InChI Key |
XXEBCMIVGJEELN-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)SC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















